molecular formula C18H34O6 B1682155 Span(R) 20 CAS No. 1338-39-2

Span(R) 20

Cat. No. B1682155
CAS RN: 1338-39-2
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-BURFUSLBSA-N
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Description

Span® 20, also known as Sorbitan monolaurate or Sorbitan monododecanoate, is a co-surfactant . It has a molar mass of 346.47 g/mol and its Hill Formula is C₁₈H₃₄O₆ .


Molecular Structure Analysis

The molecular structure of Span® 20 is represented by the Hill Formula C₁₈H₃₄O₆ . The molar mass is 346.47 g/mol .


Chemical Reactions Analysis

A study explored the electrochemical oxidation behavior of Span® 20 under high-voltage environments . The study used Linear Sweep Voltammetry (LSV) to monitor the reactions undergone by Span® 20. The oxidative products were analyzed using X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance hydrogen spectrum (1H NMR). The study found that Span® 20 decomposition occurs at voltages exceeding 4.2 V, involving two distinct reactions .


Physical And Chemical Properties Analysis

Span® 20 is described as a brownish-yellow, viscous liquid . When the temperature is higher than the melting point, it is soluble in methanol, ethanol, toluene, ethyl ether, ethyl acetate, aniline, petroleum ether, and carbon tetrachloride, but insoluble in cold water .

Scientific Research Applications

1. Influence on Starch Films

Span 20, along with other surfactants, was studied for its effects on the properties of kudzu starch/ascorbic acid films. It was found that Tween 20, a related surfactant, improved the wettability of film-forming solutions and promoted the formation of V-type crystals in the films. The films with Tween 20 showed higher flexibility and water content, but lower mechanical strength compared to those with Span 20. This highlights Span 20's potential role in modifying physical properties of biodegradable films (Zhong & Li, 2011).

2. Diesel Emissions Reduction

Span 20 was also tested in diesel-water emulsion samples for its effect on reducing emissions. It was part of a study to develop an emulsified fuel for cleaner vehicle operation. The research showed that Span 20 in diesel emulsion could efficiently reduce harmful engine emissions such as carbon monoxide, hydrocarbons, and nitrogen oxides, indicating its potential as an emulsifier in diesel fuel emulsion (Hegde et al., 2016).

3. Interaction with Stratum Corneum Lipids

A study on Span 20's interaction with stratum corneum lipids showed that it, like Azone, increased fluidity within monolayers of model lipids. This suggests its potential as a percutaneous enhancer for the penetration of lipophilic compounds through the skin (López-Castellano et al., 2000).

4. Enhancing Oxalic Acid Production

Research on Span 20's effect on the growth of Aspergillus niger and oxalic acid production from post-refining fatty acids showed that a specific concentration of Span 20 significantly increased oxalic acid production. This finding suggests its use in enhancing certain biochemical production processes (Musial, Rymowicz, & Witkowska, 2006).

Safety And Hazards

Span® 20 is slightly toxic by ingestion . It is a questionable carcinogen with experimental neoplastigenic data . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15?,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZFANDGMFTDAV-WYDSMHRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]
Record name Sorbitan, monododecanoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan monolaurate
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Product Name

Span(R) 20

CAS RN

1338-39-2
Record name Sorbitan, monododecanoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan laurate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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